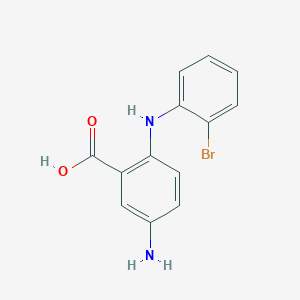
5-Amino-2-(2-bromoanilino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-(2-bromoanilino)benzoic acid is an organic compound with the molecular formula C13H10BrNO2 It is a derivative of benzoic acid, featuring both an amino group and a bromoanilino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(2-bromoanilino)benzoic acid typically involves multiple steps. One common method starts with the nitration of benzoic acid to introduce a nitro group, followed by reduction to convert the nitro group to an amino group. Bromination is then performed to introduce the bromo group. The final step involves coupling the amino group with a bromoaniline derivative under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and cost-effectiveness. The process may include the use of catalysts and controlled reaction conditions to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-2-(2-bromoanilino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The bromo group can be reduced to form dehalogenated products.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromo group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted benzoic acid derivatives .
Wissenschaftliche Forschungsanwendungen
5-Amino-2-(2-bromoanilino)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Amino-2-(2-bromoanilino)benzoic acid involves its interaction with specific molecular targets. The amino and bromo groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-bromobenzoic acid: Similar structure but lacks the bromoanilino group.
5-Amino-2-bromobenzoic acid: Similar structure but lacks the additional anilino group.
2-Amino-4-bromobenzoic acid: Positional isomer with different substitution pattern.
Uniqueness
5-Amino-2-(2-bromoanilino)benzoic acid is unique due to the presence of both amino and bromoanilino groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
765288-59-3 |
|---|---|
Molekularformel |
C13H11BrN2O2 |
Molekulargewicht |
307.14 g/mol |
IUPAC-Name |
5-amino-2-(2-bromoanilino)benzoic acid |
InChI |
InChI=1S/C13H11BrN2O2/c14-10-3-1-2-4-12(10)16-11-6-5-8(15)7-9(11)13(17)18/h1-7,16H,15H2,(H,17,18) |
InChI-Schlüssel |
YAAXXVCWIGLCLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2)N)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Methoxyethyl)(methyl)amino]-3-(trifluoromethyl)benzonitrile](/img/structure/B14210737.png)
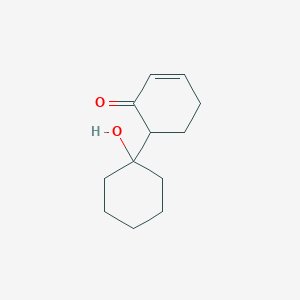
![6-{5-[2-(4-Nitrophenyl)ethenyl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14210746.png)
![2-{[(9-Ethyl-9H-fluoren-9-YL)oxy]methyl}oxirane](/img/structure/B14210749.png)
![1,2-Ethanediamine, N-cyclooctyl-N'-[1-(1-naphthalenyl)ethyl]-](/img/structure/B14210760.png)

![(4S)-4-[(1R)-1-hydroxybut-2-enyl]-1,3-oxazolidin-2-one](/img/structure/B14210773.png)
![1H-Benzimidazole-5-carboxamide, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14210784.png)
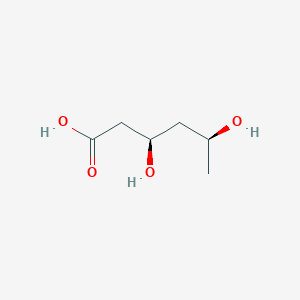
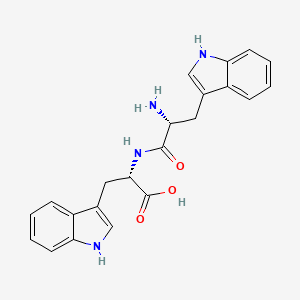
![N-[(4-Methoxyphenyl)methyl]-3-phenylpropan-1-imine N-oxide](/img/structure/B14210796.png)
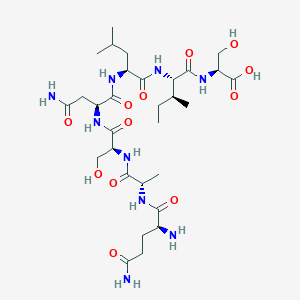
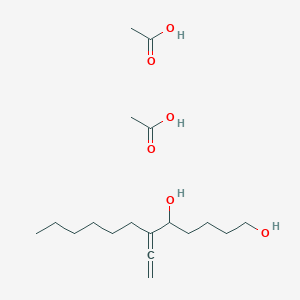
![Morpholine, 4-[[2-[(1,1-dimethylethyl)azo]phenyl]azo]-](/img/structure/B14210833.png)
